Dimethyl 2-cyano-2-methylbutanedioate

Description

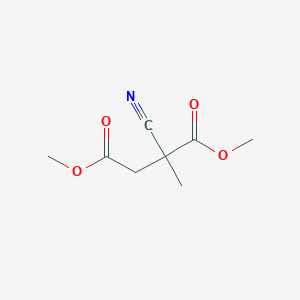

Dimethyl 2-cyano-2-methylbutanedioate (CAS: Not explicitly provided in evidence) is a diester derivative of butanedioic acid (succinic acid) featuring a cyano (-CN) and methyl (-CH₃) substituent at the 2-position.

Properties

CAS No. |

52003-39-1 |

|---|---|

Molecular Formula |

C8H11NO4 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

dimethyl 2-cyano-2-methylbutanedioate |

InChI |

InChI=1S/C8H11NO4/c1-8(5-9,7(11)13-3)4-6(10)12-2/h4H2,1-3H3 |

InChI Key |

IUTFTHKBRKQOKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-cyano-2-methylbutanedioate can be synthesized through the cyanoacetylation of amines. This involves the reaction of cyanoacetic acid with dimethyl malonate under basic conditions. The reaction typically requires a catalyst such as piperidine and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-cyano-2-methylbutanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form cyanoacetic acid and methanol.

Esterification: It can react with alcohols in the presence of an acid catalyst to form different esters.

Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Esterification: Alcohols and acid catalysts like sulfuric acid.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Cyanoacetic acid and methanol.

Esterification: Various esters depending on the alcohol used.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2-cyano-2-methylbutanedioate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of dimethyl 2-cyano-2-methylbutanedioate involves its ability to participate in nucleophilic substitution and esterification reactions. The cyano group acts as an electron-withdrawing group, making the molecule more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Dimethyl Maleate (Dimethylcis-butenedioate)

- Structure : Maleic acid dimethyl ester (unsaturated diester with a double bond).

- Key Differences: Dimethyl 2-cyano-2-methylbutanedioate lacks the unsaturated double bond present in dimethyl maleate but introduces a cyano group and methyl branch.

Methyl Butanoate

- Structure : Simple ester (CH₃COOCH₃).

- Key Differences: Methyl butanoate lacks the cyano and methyl substituents, resulting in lower polarity and reduced chemical versatility compared to this compound.

Methyl 2-Amino-2-Phenylbutanoate

- Structure: Ester with an amino (-NH₂) and phenyl group.

- Key Differences: The amino group in this compound enables nucleophilic reactivity, contrasting with the electrophilic nature of the cyano group in this compound. LogD (pH 5.5) for methyl 2-amino-2-phenylbutanoate is 1.0, suggesting moderate lipophilicity, whereas the cyano group in the target compound may increase hydrophilicity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.